molecular formula C15H18FNO3 B2873641 Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate CAS No. 2361661-31-4

Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate

Cat. No. B2873641
CAS RN: 2361661-31-4
M. Wt: 279.311
InChI Key: VPUIPKGSJRUUQI-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate, also known as TFPAA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFPAA is a member of the class of compounds known as N-acyl amino acid derivatives, which have shown promise as anti-inflammatory and anticancer agents. In

Mechanism of Action

The mechanism of action of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Inhibition of COX-2 activity leads to a reduction in the production of prostaglandins, resulting in a decrease in inflammation and pain. Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has been found to exhibit anti-inflammatory and anticancer effects. Inhibition of COX-2 activity by Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate leads to a reduction in the production of prostaglandins, resulting in a decrease in inflammation and pain. Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has also been found to induce apoptosis in cancer cells, making it a potential anticancer agent. Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has been shown to be non-toxic and non-cytotoxic to normal cells, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate is its potential therapeutic applications as an anti-inflammatory and anticancer agent. Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has been found to be non-toxic and non-cytotoxic to normal cells, making it a promising candidate for further research. However, one of the limitations of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate is its low yield in the synthesis method, which can make it difficult to obtain large quantities of the compound for research purposes.

Future Directions

There are several future directions for the research of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate. One potential direction is to investigate the efficacy of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate as an anti-inflammatory and anticancer agent in animal models. Another direction is to explore the potential of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate as a drug delivery system for other therapeutic agents. Additionally, further research can be conducted to optimize the synthesis method of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate to increase the yield of the compound. Finally, the mechanism of action of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate can be further elucidated to better understand its anti-inflammatory and anticancer properties.
Conclusion
In conclusion, Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate is a compound that has shown promise as an anti-inflammatory and anticancer agent. The synthesis method of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate involves the reaction of tert-butyl 2-aminoacetate with 4-fluorophenylacetyl chloride and acryloyl chloride. Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has been found to inhibit COX-2 activity, leading to a reduction in inflammation and pain. Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has also been found to induce apoptosis in cancer cells, making it a potential anticancer agent. Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has advantages and limitations for lab experiments and several future directions for research. Further research is needed to fully understand the potential therapeutic applications of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate.

Synthesis Methods

The synthesis of Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate involves the reaction of tert-butyl 2-aminoacetate with 4-fluorophenylacetyl chloride and acryloyl chloride. The reaction is carried out in the presence of a base and an organic solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate. The yield of the synthesis method is around 60-70%.

Scientific Research Applications

Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anticancer properties. Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Inhibition of COX-2 activity has been shown to reduce inflammation and pain. Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate has also been found to induce apoptosis in cancer cells, making it a potential anticancer agent.

properties

IUPAC Name

tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO3/c1-5-12(18)17-13(14(19)20-15(2,3)4)10-6-8-11(16)9-7-10/h5-9,13H,1H2,2-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUIPKGSJRUUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC=C(C=C1)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(4-fluorophenyl)-2-(prop-2-enamido)acetate

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